

An In-depth Technical Guide to the Chemical Structure and Properties of Pyraclostrobin

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Compound of Interest			
Compound Name:	Pyraclostrobin		
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyraclostrobin is a broad-spectrum foliar fungicide belonging to the strobilurin class of chemical compounds.[1] Developed by BASF in 1993 and commercially available since 2001, it is widely utilized in agriculture to control a variety of plant pathogenic fungi, including those causing diseases like Septoria tritici, Puccinia spp., and Pyrenophora teres.[2] Its mechanism of action involves the inhibition of mitochondrial respiration in fungi, which disrupts energy production and ultimately leads to cell death.[2][3] Beyond its fungicidal activity, **pyraclostrobin** has been observed to induce physiological changes in some crops, contributing to enhanced growth and stress tolerance.[2][4] This guide provides a detailed overview of the chemical structure and physicochemical properties of **pyraclostrobin**, along with experimental protocols for its analysis and a visualization of its mechanism of action.

Chemical Structure and Identifiers

Pyraclostrobin is a carbamate ester characterized by a complex molecular structure that includes a pyrazole ring, a chlorophenyl group, and a methoxycarbamate moiety.[1]

Table 1: Chemical Identifiers for Pyraclostrobin



Identifier	Value	Source(s)
IUPAC Name	methyl N-[2-[[1-(4- chlorophenyl)pyrazol-3- yl]oxymethyl]phenyl]-N- methoxycarbamate	[1]
CAS Number	175013-18-0	[5]
Molecular Formula	C19H18CIN3O4	
Molecular Weight	387.82 g/mol	
Canonical SMILES	COC(=0)N(C1=CC=CC=C1C OC2=NN(C=C2)C3=CC=C(C= C3)CI)OC	
InChI Key	HZRSNVGNWUDEFX- UHFFFAOYSA-N	[1]

Physicochemical Properties

The physicochemical properties of **pyraclostrobin** are critical for understanding its environmental fate, bioavailability, and formulation requirements. A summary of these properties is presented in the tables below.

Table 2: General Physicochemical Properties of Pyraclostrobin



Property	Value	Conditions	Source(s)
Physical State	White or light beige solid	-	[1]
Melting Point	63.7-65.2 °C	-	[6]
Boiling Point	Decomposes before boiling	-	[1]
Decomposition Temperature	~200 °C	-	[7]
Vapor Pressure	2.6 x 10 ⁻⁵ mPa	20 °C	[6]
Density	1.285 g/cm ³	20 °C	[1]

Table 3: Solubility of Pyraclostrobin



Solvent	Solubility	Temperature	Source(s)
Water	1.9 mg/L	20 °C	[6]
n-Heptane	3.7 g/L	20 °C	[6]
Isopropanol	30.0 g/L	20 °C	[6]
Methanol	100.8 g/L	20 °C	[6]
Ethanol	~10 mg/mL	-	[3]
Acetone	>500 g/L	20 °C	[6]
Ethyl Acetate	>500 g/L	20 °C	[6]
Acetonitrile	>500 g/L	20 °C	[6]
Dichloromethane	>500 g/L	20 °C	[6]
Toluene	>500 g/L	20 °C	[6]
DMSO	~30 mg/mL	-	[3]
Dimethylformamide (DMF)	~30 mg/mL	-	[3]

Table 4: Environmental Fate and Transport Properties of **Pyraclostrobin**

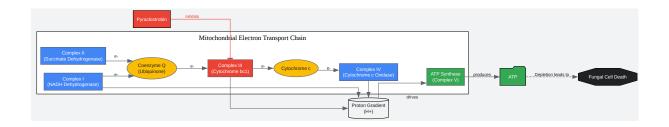


Property	Value	Conditions	Source(s)
Octanol-Water Partition Coefficient (Log Kow)	3.99	22 °C	[8]
Soil Organic Carbon- Water Partitioning Coefficient (Koc)	6,000 - 16,000 mL/g	-	[9]
Soil Adsorption Coefficient (Kd)	4.91 - 18.26	Varies with soil type	[10]
Henry's Law Constant	1.3×10^{-7} atm- m^3 /mole	20 °C	[9]

Mechanism of Action: Inhibition of Mitochondrial Respiration

Pyraclostrobin's primary mode of action is the inhibition of mitochondrial respiration by blocking the electron transport chain at the cytochrome bc1 complex, also known as Complex III.[6][7] This inhibition prevents the transfer of electrons from ubiquinol to cytochrome c, which is a critical step in the generation of ATP. The disruption of the proton gradient across the inner mitochondrial membrane ultimately leads to a cessation of cellular energy production and fungal cell death.[7]





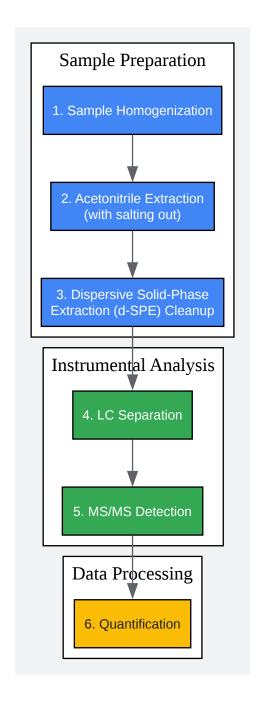
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Pyraclostrobin inhibits Complex III of the mitochondrial electron transport chain.

Experimental Protocols Determination of Pyraclostrobin Residues in Environmental Samples

This protocol outlines a general method for the analysis of **pyraclostrobin** residues in solid matrices such as soil or plant tissues using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][11]





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Workflow for **pyraclostrobin** residue analysis.

Methodology:

• Sample Homogenization: A representative sample (e.g., 10-15 g of soil or plant material) is homogenized to ensure uniformity.



- Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate
 amount of acetonitrile. Magnesium sulfate and sodium chloride are added to induce phase
 separation and salt out the pyraclostrobin into the acetonitrile layer. The mixture is shaken
 vigorously and then centrifuged.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids, fatty acids, and sugars) and C18 sorbent (to remove nonpolar interferences). The tube is vortexed and then centrifuged.
- LC Separation: The cleaned extract is filtered and an aliquot is injected into a liquid chromatography system equipped with a C18 column. A gradient elution with mobile phases such as water with formic acid and acetonitrile is used to separate pyraclostrobin from other matrix components.
- MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is used for selective and sensitive detection of **pyraclostrobin**, monitoring specific precursor-to-product ion transitions.
- Quantification: The concentration of pyraclostrobin in the sample is determined by comparing the peak area of the analyte to a calibration curve prepared using certified reference standards.

Measurement of Mitochondrial Respiration Inhibition

This protocol describes a method to assess the inhibitory effect of **pyraclostrobin** on mitochondrial respiration, for example, in isolated mitochondria or whole cells, using a Seahorse XF Analyzer.[12][13][14]

Methodology:

- Cell Seeding: Cells are seeded into a Seahorse XF cell culture microplate and allowed to attach and form a monolayer overnight.
- Sensor Cartridge Hydration: A Seahorse XF sensor cartridge is hydrated with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.



- Assay Preparation: On the day of the assay, the cell culture medium is replaced with prewarmed Seahorse XF assay medium. The cells are then incubated in a non-CO2 incubator at 37°C for one hour prior to the assay.
- Compound Loading: **Pyraclostrobin** and other mitochondrial inhibitors (e.g., oligomycin, FCCP, and rotenone/antimycin A for a mitochondrial stress test) are loaded into the injection ports of the hydrated sensor cartridge.
- Seahorse XF Assay: The sensor cartridge is placed into the Seahorse XF Analyzer for calibration. Following calibration, the cell culture plate is loaded into the instrument. The instrument measures the basal oxygen consumption rate (OCR) and then sequentially injects the compounds, measuring the OCR after each injection to determine various parameters of mitochondrial respiration.
- Data Analysis: The Seahorse Wave software is used to analyze the OCR data and calculate
 parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare
 respiratory capacity. The effect of **pyraclostrobin** is determined by comparing the OCR in
 treated cells to that of vehicle-treated controls.

Conclusion

Pyraclostrobin is a highly effective fungicide with a well-defined mechanism of action targeting mitochondrial respiration. Its chemical and physical properties dictate its behavior in agricultural applications and the environment. The experimental protocols provided in this guide offer a foundation for the analysis of **pyraclostrobin** residues and the investigation of its biological activity. A thorough understanding of these technical aspects is essential for its safe and effective use, as well as for the development of new and improved fungicidal agents.

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